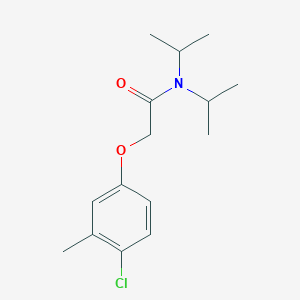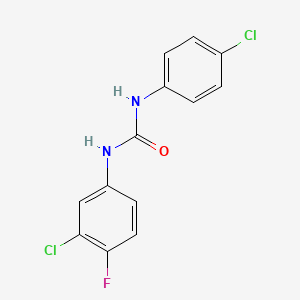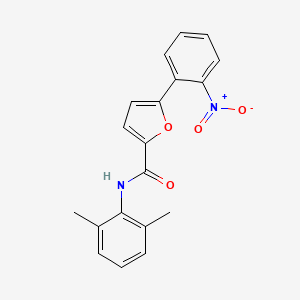
2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic sensor that regulates cellular energy homeostasis and is a potential therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and cancer.
Mecanismo De Acción
2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide activates AMPK by allosteric binding to the γ-subunit of the enzyme. AMPK activation leads to the phosphorylation of downstream targets involved in glucose and lipid metabolism, such as acetyl-CoA carboxylase and HMG-CoA reductase. 2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide also inhibits the activity of mTORC1, a downstream target of AMPK involved in protein synthesis and cell growth.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide has been shown to have several biochemical and physiological effects in preclinical studies. These include:
- Activation of AMPK and downstream targets involved in glucose and lipid metabolism
- Enhancement of glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue
- Improvement of glucose tolerance, insulin sensitivity, and lipid metabolism in obese and diabetic animal models
- Inhibition of mTORC1 activity and induction of apoptosis in cancer cells
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide has several advantages for lab experiments, including:
- High specificity and potency for AMPK activation
- Availability of commercial sources for purchase
- Ability to use as a positive control in AMPK activation assays
However, there are also some limitations to using 2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide in lab experiments, including:
- Limited solubility in aqueous solutions
- Potential off-target effects at high concentrations
- Lack of clinical data for safety and efficacy in humans
Direcciones Futuras
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide, including:
- Development of more potent and selective AMPK activators
- Investigation of the long-term safety and efficacy of 2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide in humans
- Exploration of the potential therapeutic applications of 2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide in metabolic disorders and cancer
- Elucidation of the molecular mechanisms underlying the effects of 2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide on AMPK and downstream targets
- Investigation of the potential synergistic effects of 2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide with other metabolic modulators or chemotherapeutic agents.
Métodos De Síntesis
2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide can be synthesized using a multi-step synthetic route. The first step is the synthesis of 4-chloro-3-methylphenol, which is then reacted with isopropylamine to form 2-(4-chloro-3-methylphenoxy)propan-1-amine. This intermediate is then reacted with diisopropylcarbodiimide and acetic anhydride to form 2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide.
Aplicaciones Científicas De Investigación
2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide has been extensively studied in preclinical models of metabolic disorders and cancer. In vitro studies have shown that 2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide activates AMPK in a dose-dependent manner and enhances glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue. In vivo studies have shown that 2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide improves glucose tolerance, insulin sensitivity, and lipid metabolism in obese and diabetic animal models. 2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2/c1-10(2)17(11(3)4)15(18)9-19-13-6-7-14(16)12(5)8-13/h6-8,10-11H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRUKKFNCPZANW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N(C(C)C)C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24785701 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N,N-di(propan-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate](/img/structure/B5809092.png)
![2-[(2-methoxybenzoyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5809099.png)


![6-allyl-2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5809118.png)


![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809154.png)


![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5809169.png)
![1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5809171.png)
![2-[(2-fluorobenzyl)oxy]-1-(2-nitrovinyl)naphthalene](/img/structure/B5809179.png)
![N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5809186.png)